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Compound of Interest

Compound Name: 2-Mesitylethanol

Cat. No.: B189000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Mesitylethanol (also known as 2-(2,4,6-trimethylphenyl)ethanol), a valuable building block in

organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Mesitylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Note: Specific experimental data for ¹H NMR and ¹³C NMR of 2-Mesitylethanol were not found

in the publicly available literature at the time of this guide's compilation. The tables are provided

as a template for expected data.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Description of Absorption

Data not available O-H stretch (alcohol)

Data not available C-H stretch (aromatic)

Data not available C-H stretch (aliphatic)

Data not available C=C stretch (aromatic)

Data not available C-O stretch (alcohol)

Note: A specific experimental IR spectrum for 2-Mesitylethanol was not found. The table

indicates the expected characteristic absorption bands based on its functional groups.

Mass Spectrometry (MS)
m/z Interpretation

Data not available Molecular Ion [M]⁺

Data not available Fragment Ion

Data not available Fragment Ion

Data not available Fragment Ion

Note: A specific experimental mass spectrum for 2-Mesitylethanol was not found. The table is

a template for the expected molecular ion and potential fragment ions.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 2-Mesitylethanol.

Methodology:
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Sample Preparation: A solution of 2-Mesitylethanol is prepared by dissolving 5-10 mg of the

compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A

small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data

acquisition.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm),

and a relaxation delay to ensure quantitative integration.

¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon-13 NMR spectrum is

acquired. A larger number of scans is typically required due to the lower natural abundance

of the ¹³C isotope. The spectral width should encompass the expected range of carbon

chemical shifts (typically 0-200 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Mesitylethanol.

Methodology:

Sample Preparation: For a liquid sample like 2-Mesitylethanol, a thin film can be prepared

by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a

drop of the sample directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR

crystal) is recorded to subtract atmospheric and instrumental interferences.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample

compartment, and the infrared spectrum is recorded. The spectrum is typically scanned over

the mid-infrared range (4000-400 cm⁻¹).
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Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Mesitylethanol.

Methodology:

Sample Introduction: A dilute solution of 2-Mesitylethanol in a volatile solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer. Common introduction

methods include direct infusion or via a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is

bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z. The peak

with the highest m/z often corresponds to the molecular ion [M]⁺, and other peaks represent

fragment ions.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2-Mesitylethanol.
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[https://www.benchchem.com/product/b189000#spectroscopic-data-for-2-mesitylethanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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